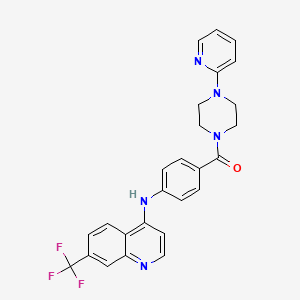
17-Keto Vecuronium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Keto Vecuronium Bromide is a derivative of Vecuronium Bromide, a non-depolarizing neuromuscular blocking agent used in anesthesia to induce skeletal muscle relaxation during surgical procedures. This compound is characterized by its molecular formula C32H53N2O3Br and a molecular weight of 593.68 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Keto Vecuronium Bromide involves the modification of Vecuronium Bromide. The process typically includes the oxidation of the 17-hydroxy group to a keto group. This can be achieved using various oxidizing agents under controlled conditions to ensure the selective oxidation of the desired functional group .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
17-Keto Vecuronium Bromide undergoes several types of chemical reactions, including:
Oxidation: Conversion of the 17-hydroxy group to a keto group.
Reduction: Potential reduction of the keto group back to a hydroxy group under specific conditions.
Substitution: Possible substitution reactions at the piperidino or piperidinium moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions include the oxidized or reduced forms of this compound, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
17-Keto Vecuronium Bromide has several applications in scientific research:
Mecanismo De Acción
17-Keto Vecuronium Bromide exerts its effects by competitively binding to nicotinic cholinergic receptors at the motor end plate. This binding inhibits the action of acetylcholine, preventing depolarization and leading to muscle relaxation. The compound’s mechanism of action is similar to that of Vecuronium Bromide, with the added influence of the keto group on its binding affinity and duration of action .
Comparación Con Compuestos Similares
Similar Compounds
Vecuronium Bromide: The parent compound, used widely in anesthesia.
Rocuronium Bromide: A similar non-depolarizing neuromuscular blocking agent with a faster onset of action.
Pancuronium Bromide: Another related compound with a longer duration of action.
Uniqueness
17-Keto Vecuronium Bromide is unique due to the presence of the keto group at the 17th position, which influences its pharmacokinetic and pharmacodynamic properties. This modification can alter the compound’s binding affinity, onset, and duration of action compared to its parent compound and other similar agents .
Propiedades
Fórmula molecular |
C32H53BrN2O3 |
|---|---|
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-29H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,31-,32-;/m0./s1 |
Clave InChI |
NTJLDTOFIAZONV-IQHXKSSLSA-M |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H](C5=O)[N+]6(CCCCC6)C)C.[Br-] |
SMILES canónico |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)[N+]6(CCCCC6)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)
![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)
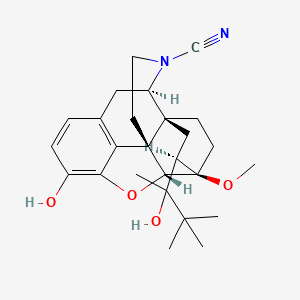
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13415378.png)
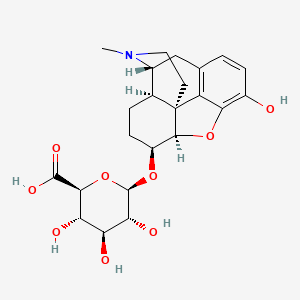
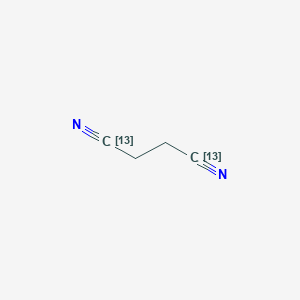
![[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate](/img/structure/B13415399.png)
![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)
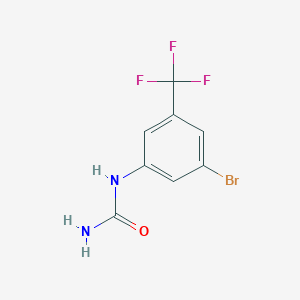
![4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid](/img/structure/B13415418.png)
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)
![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)
